Cas no 3347-73-7 (6-Methylenetestosterone)
6-Methylenetestosterone Chemical and Physical Properties
Names and Identifiers
-
- 17β-hydroxy-6-methyleneandrost-4-en-3-one
- 17β-hydroxy-6-methylenandrost-4-en-3-one;6-Metilen-Δ4-androsten-17β-ol-3-one;6-methylenetestosterone;17β-hydroxy-6-methylene-4-androsten-3-one;6-methylene androst-4-ene-17β-ol-3-one;6-methylenandrost-4-ene-17β-ol-3-one;
- 6-Methylenetestosterone
-
- Inchi: 1S/C20H26O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h6,8,11,14-16,18,22H,1,4-5,7,9-10H2,2-3H3
- InChI Key: NFDPYPMRHKQTDM-UHFFFAOYSA-N
- SMILES: OC1CCC2C3CC(=C)C4=CC(C=CC4(C)C3CCC21C)=O
Computed Properties
- Exact Mass: 300.20900
- Monoisotopic Mass: 298.193280068g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 22
- Rotatable Bond Count: 0
- Complexity: 613
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 6
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- PSA: 37.30000
- LogP: 4.04530
6-Methylenetestosterone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M227370-100mg |
6-Methylenetestosterone |
3347-73-7 | 100mg |
$ 170.00 | 2022-06-04 | ||
| TRC | M227370-250mg |
6-Methylenetestosterone |
3347-73-7 | 250mg |
$ 380.00 | 2022-06-04 | ||
| TRC | M227370-500mg |
6-Methylenetestosterone |
3347-73-7 | 500mg |
$ 705.00 | 2022-06-04 | ||
| TRC | M227370-1g |
6-Methylenetestosterone |
3347-73-7 | 1g |
$ 1360.00 | 2022-06-04 |
6-Methylenetestosterone Related Literature
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
5. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
Additional information on 6-Methylenetestosterone
Introduction to 6-Methylenetestosterone (CAS No. 3347-73-7)
6-Methylenetestosterone, identified by the chemical compound code CAS No. 3347-73-7, is a significant derivative in the field of synthetic chemistry and pharmacology. This compound, belonging to the class of androgenic steroids, has garnered considerable attention due to its unique structural properties and potential applications in biochemical research and therapeutic development. The molecular structure of 6-Methylenetestosterone features a methyl group at the 6-position, which imparts distinct reactivity and biological activity, making it a valuable intermediate in the synthesis of more complex steroidal compounds.
The synthesis of 6-Methylenetestosterone typically involves multi-step organic reactions, often starting from commercially available testosterone precursors. Advanced catalytic methods and stereocontrol techniques are employed to achieve high yields and purity, ensuring that the final product meets stringent pharmaceutical standards. The process highlights the importance of precision in chemical transformations, particularly in maintaining regioselectivity to isolate the desired isomer.
In recent years, 6-Methylenetestosterone has been explored for its role in developing novel androgenic compounds with enhanced selectivity and reduced side effects. Researchers have leveraged its structural framework to create derivatives that exhibit improved binding affinity to androgen receptors, which is crucial for applications in treating conditions related to hormonal imbalances. The compound’s ability to serve as a precursor for more sophisticated steroidal molecules has made it a focal point in medicinal chemistry.
One of the most intriguing aspects of 6-Methylenetestosterone is its potential in bioconjugation chemistry. By modifying its functional groups, scientists can attach targeting ligands or therapeutic agents, enabling applications in drug delivery systems. For instance, recent studies have demonstrated its utility in creating prodrugs that release active pharmaceutical ingredients under specific biological conditions. This approach not only enhances drug efficacy but also minimizes systemic toxicity.
The pharmacological profile of 6-Methylenetestosterone has been thoroughly investigated in preclinical studies. Researchers have observed that while it shares similarities with testosterone in terms of androgenic activity, its unique structural feature at the 6-position confers distinct metabolic pathways and receptor interactions. These findings are pivotal for designing next-generation therapies that require precise hormonal modulation without unwanted virilizing effects.
Moreover, 6-Methylenetestosterone has found applications beyond traditional steroid research. Its role as a building block in synthesizing complex heterocyclic compounds has opened new avenues in material science and agrochemicals. The compound’s reactivity allows for the creation of novel molecular architectures with potential applications in catalysis and polymer chemistry.
The latest advancements in computational chemistry have further illuminated the mechanistic insights into how 6-Methylenetestosterone interacts with biological targets. Molecular dynamics simulations and quantum mechanical calculations have provided detailed insights into its binding kinetics and thermodynamics. These computational approaches are essential for rational drug design, enabling researchers to predict and optimize the properties of derivatives before experimental synthesis.
In conclusion, 6-Methylenetestosterone (CAS No. 3347-73-7) represents a cornerstone in synthetic chemistry and pharmacological research. Its unique structural attributes make it a versatile intermediate for developing novel therapeutics with improved efficacy and reduced side effects. As scientific understanding evolves, the applications of this compound are expected to expand into diverse fields, underscoring its significance in modern chemical biology.
3347-73-7 (6-Methylenetestosterone) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)